molecular formula C12H10FNO B1375528 5-(Benzyloxy)-2-fluoropyridine CAS No. 1204483-95-3

5-(Benzyloxy)-2-fluoropyridine

Cat. No. B1375528
Key on ui cas rn: 1204483-95-3
M. Wt: 203.21 g/mol
InChI Key: OVAGMYDTEQUFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

A solution of 2-fluoro-5-hydroxypyridine (Combi-block) (1.00 g, 8.84 mmol) in DMF (12 mL) was treated with sodium hydride, 60% dispersion in mineral oil (Alfa-Aesar) (0.88 g, 22.1 mmol) at rt under N2. After stirring for 40 min, benzyl chloride (Aldrich) (3.05 mL, 26.5 mmol) and tetrabutylammonium iodide (Aldrich) (0.33 g, 0.88 mmol) were added, and the reaction mixture was stirred for a further 2 h. Water (2 mL) was added to quench the reaction, and the reaction mixture was partitioned between EtOAc and sat. NaHCO3. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic extracts were washed with sat. NaHCO3, brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (120 g, 10% to 20% actone in hexanes) to give the product as a colorless liquid (1.32 g). m/z (ESI, +ve ion) 204.0 (M+H)+. 1H NMR (300 MHz, CDCl3) δ 7.91 (br. s., 1H); 7.32-7.51 (m, 6H); 6.86 (dd, J=8.84, 3.29 Hz, 1H); 5.10 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.[H-].[Na+].[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>CN(C=O)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[N:3][CH:4]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.05 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0.33 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc and sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (120 g, 10% to 20% actone in hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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